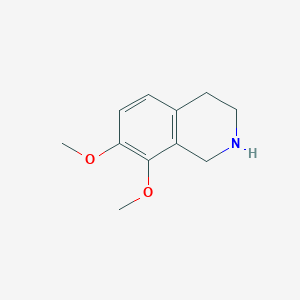

7,8-Dimetoxi-1,2,3,4-tetrahidroisoquinolina

Descripción general

Descripción

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are a group of heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological activities. This compound is characterized by the presence of two methoxy groups at the 7th and 8th positions of the isoquinoline ring, and it is a tetrahydro derivative, meaning it has four additional hydrogen atoms compared to the parent isoquinoline structure .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

DMTHIQ has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Research indicates that DMTHIQ and its derivatives can inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of dopamine. This inhibition is crucial for enhancing dopamine levels in the brain, thereby potentially alleviating symptoms associated with Parkinson's disease .

Antioxidant Activity

The compound exhibits notable antioxidant effects, which are beneficial in combating oxidative stress linked to various diseases. Studies have shown that DMTHIQ can scavenge free radicals and reduce oxidative damage in cellular models . This property is particularly relevant for developing therapies aimed at conditions exacerbated by oxidative stress.

Anti-inflammatory Properties

DMTHIQ has demonstrated anti-inflammatory activity in various experimental models. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory disorders . The compound's mechanism involves modulating pathways associated with inflammation, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

Research indicates that DMTHIQ possesses antimicrobial properties against a range of pathogens. Its derivatives have shown effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents . The structural features of DMTHIQ contribute to its ability to disrupt microbial cell functions.

Traditional Synthetic Routes

DMTHIQ can be synthesized through classical organic reactions involving starting materials such as 3,4-dimethoxyphenethylamine. The synthesis typically involves cyclization reactions facilitated by Lewis acids or other catalysts .

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted techniques that enhance the efficiency and yield of DMTHIQ synthesis. This approach allows for rapid reaction times and improved product purity compared to traditional methods .

Case Study: Neuroprotection in Parkinson's Disease

A study investigated the effects of DMTHIQ on neuroprotection in a rodent model of Parkinson's disease. Results indicated that treatment with DMTHIQ led to significant improvements in motor function and a reduction in dopaminergic neuron loss compared to control groups . These findings support further clinical exploration of DMTHIQ as a therapeutic agent for neurodegenerative diseases.

Case Study: Antioxidant Efficacy

Another study focused on the antioxidant capabilities of DMTHIQ in human neuronal cells exposed to oxidative stress. The results demonstrated a marked decrease in oxidative markers and an increase in cell viability following treatment with DMTHIQ, highlighting its potential as a protective agent against neurodegeneration .

Mecanismo De Acción

Target of Action

The primary targets of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline are the sigma-2 receptors .

Mode of Action

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline interacts with its targets, the sigma-2 receptors, by binding to them . This interaction results in changes that can lead to various biological activities against different pathogens and disorders .

Biochemical Pathways

It is known that the compound’s interaction with sigma-2 receptors can influence various biological activities, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer activities .

Pharmacokinetics

It is known that the compound has good to excellent binding affinities for sigma-2 receptors , which suggests that it may have favorable bioavailability.

Result of Action

The molecular and cellular effects of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline’s action are largely dependent on its interaction with sigma-2 receptors. The compound’s binding to these receptors can lead to various biological activities, potentially including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer effects .

Análisis Bioquímico

Biochemical Properties

It is known that tetrahydroisoquinolines can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that tetrahydroisoquinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the Pomeranz–Fritsch–Bobbitt cyclization. This method typically starts with the formation of an imine intermediate from a benzylamine derivative and an aldehyde, followed by cyclization under acidic conditions to yield the tetrahydroisoquinoline core . Another approach involves the Petasis reaction, which combines an amine, an aldehyde, and an organoboron reagent to form the desired product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further saturate the ring system or reduce functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring .

Comparación Con Compuestos Similares

Similar Compounds

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

- 1,2,3,4-Tetrahydroisoquinoline

- 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate

Uniqueness

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the methoxy groups at the 7th and 8th positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydroisoquinoline derivatives and can lead to different pharmacological properties .

Actividad Biológica

Overview

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) is a member of the isoquinoline alkaloids family, characterized by the presence of two methoxy groups at the 7th and 8th positions of the isoquinoline ring. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, anti-viral, and neuroprotective effects. The following sections provide a comprehensive review of its biological activity based on recent research findings.

The biological activity of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is attributed to its ability to interact with various biochemical pathways and molecular targets:

- Anti-inflammatory Activity : THIQs have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation .

- Neuroprotective Effects : The compound exhibits protective effects against neurodegenerative disorders by modulating neurotransmitter levels and reducing oxidative stress .

- Anti-cancer Potential : Studies indicate that 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline can induce apoptosis in cancer cells through cell cycle arrest mechanisms. It has been evaluated for its cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

Table 1: Summary of Biological Activities

Case Studies

- Anti-cancer Activity : In a study evaluating various tetrahydroisoquinoline derivatives, 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline was found to exhibit significant cytotoxicity against the A549 cell line with an IC50 value indicating potent anti-cancer properties. The compound caused a notable increase in apoptosis through G2/M phase arrest .

- Neuroprotective Effects : Research indicates that THIQ derivatives can protect neuronal cells from oxidative damage. In vitro studies demonstrated that these compounds could significantly reduce reactive oxygen species (ROS) levels in neuronal cultures exposed to neurotoxic agents .

Pharmacokinetics

Pharmacokinetic studies suggest that 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline has favorable absorption characteristics and can penetrate the blood-brain barrier effectively. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluations indicate good human intestinal absorption and medium to high blood-brain barrier penetration .

Comparative Analysis with Similar Compounds

The structural uniqueness of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline allows for distinct biological activities compared to other isoquinoline derivatives:

Propiedades

IUPAC Name |

7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,12H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRWFICNTMXXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCNC2)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967204 | |

| Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52759-08-7 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052759087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 7,8-dimethoxy-3,4-dihydroisoquinoline from 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline?

A1: 7,8-Dimethoxy-3,4-dihydroisoquinoline serves as a valuable intermediate in the synthesis of various 7,8-dioxygenated-3,4-dihydroisoquinoline derivatives. These derivatives are of particular interest due to their potential biological activities. The research highlighted in the paper demonstrates a novel and efficient method for obtaining 7,8-dimethoxy-3,4-dihydroisoquinoline from its tetrahydroisoquinoline counterpart using potassium permanganate oxidation []. This method provides a more straightforward route compared to traditional synthetic approaches, which often rely on the challenging ring closure of beta-phenethylamine derivatives []. This facile synthesis opens avenues for exploring the biological potential of this class of compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.